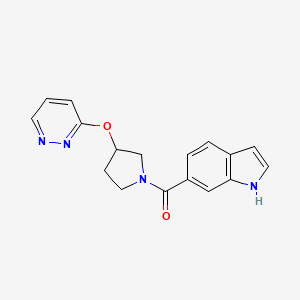
(1H-indol-6-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an indole with a suitable precursor. For example, the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole gave the corresponding butanoic acid . Cyclocondensation of this product with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide gave the pyridazinone derivatives .Molecular Structure Analysis
The structure of similar compounds has been confirmed by IR, 1 H-NMR, 13 C-NMR, and MS spectroscopic data . For instance, the 1 H NMR spectrum (500 MHz, CDCl 3; δ, ppm) of a related compound showed peaks at 0.90 (t, J 7.3 Hz, 9H, 3CH 3), 1.27 – 1.38 (m, 12H, 6CH 2), 1.52 – 1.72 (m, 6H, 3CH 2), 7.86 (d, J 5.5 Hz, 1H, arom H), 9.12 (d, J 5.5 Hz, 1H, arom H), 12.62 (s, 1H, pyrazolo NH) .Chemical Reactions Analysis
The reaction of the pyridazinone derivative with POCl 3 for 30 min gave the chloropyridazine derivative, which was used to prepare the corresponding carbohydrate hydrazone derivatives . When the reaction of the pyridazinone derivative with POCl 3 was carried out for 3 hr, an unexpected product was obtained .Physical And Chemical Properties Analysis
Indole is physically a crystalline colorless substance with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique
Chemical Structure and Properties
- The compound has been studied for its unique chemical structure and properties. For example, a study on a similar compound, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, explored its molecular structure, revealing dihedral angles and bond lengths between central units and attached groups (Kloubert et al., 2012).
Anticancer Activity
- Some derivatives of indole, like (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone, have shown significant anticancer activity, particularly against human prostate cancer cell lines (Mullagiri et al., 2018).
Biological and Pharmacological Potential
- A multifaceted pigment derivative of indole, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, has demonstrated a variety of biological behaviors with potential applications in medicine, cosmetics, and more, indicating the diverse potential of indole derivatives (Ishani et al., 2021).
Molecular Modeling and Theoretical Studies
- Another study involved the theoretical investigation of a pyridylindolizine derivative, providing insights into molecular modeling, geometries, vibrational and electronic spectra, which can be crucial for understanding the compound's interactions and properties (Cojocaru et al., 2013).
Synthetic Applications
- The compound's derivatives are useful in synthesizing various heterocycles, as evidenced by a study on Pt-catalyzed cyclization/1,2-migration for the synthesis of indolizines, pyrrolones, and indolizinones (Smith et al., 2007).
Antimicrobial and Antioxidant Activities
- Research has also been conducted on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, which showed potential antibacterial activities and could be potential drug candidates (Singh et al., 2016).
Propriétés
IUPAC Name |
1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSCDIRHRJWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)
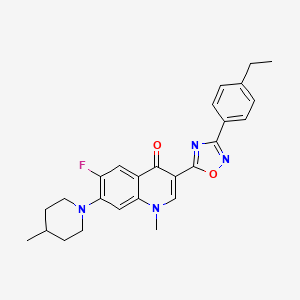
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)

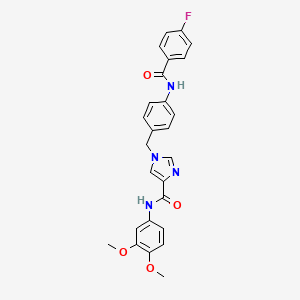
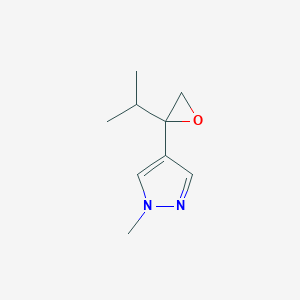
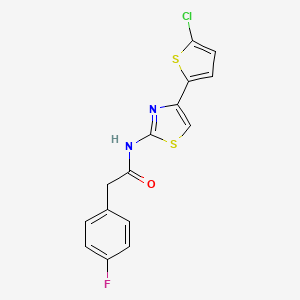
![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)